An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL
An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL, a heterocyclic compound belonging to the benzoxepine class. Benzoxepine scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates.[1][2] This document consolidates essential physicochemical properties, outlines a conceptual synthetic approach, details analytical characterization methods, and discusses the potential biological relevance of this specific derivative. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively work with and explore the potential of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL.
Introduction and Scientific Context
The 2,3,4,5-tetrahydro-1-benzoxepine core structure is a seven-membered oxygen-containing heterocycle fused to a benzene ring. This structural motif is a key feature in a variety of compounds that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antidepressant, and neuroprotective properties.[1] The specific compound, 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL (CAS No. 32337-93-2), is characterized by a hydroxyl group at the 7-position of the aromatic ring. This phenolic hydroxyl group is a critical functional handle for further chemical modification and is likely to play a significant role in the molecule's biological interactions, particularly through hydrogen bonding.
Derivatives of the closely related benzazepine and benzoxazepine systems have shown promise as anticonvulsants and anticancer agents, respectively, highlighting the therapeutic potential embedded within this class of heterocyclic compounds.[3][4] Therefore, a thorough understanding of the basic properties and handling of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is fundamental for its application in drug discovery and development programs, either as a final active pharmaceutical ingredient (API) or as a crucial intermediate for more complex molecular architectures.
Physicochemical and Computed Properties
A precise understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies. The key properties of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL are summarized below.
| Property | Value | Source |
| CAS Number | 32337-93-2 | [5] |
| Molecular Formula | C₁₀H₁₂O₂ | [5] |
| Molecular Weight | 164.20 g/mol | [5][6] |
| Monoisotopic Mass | 164.083729621 Da | [6] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [6][7] |
| Topological Polar Surface Area | 29.5 Ų | [6][7] |
| XLogP3 (Predicted) | 1.9 | [7] |
| Complexity | 147 | [6] |
Synthesis and Purification Workflow
While specific, detailed synthetic procedures for 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL are not extensively published, a rational synthetic strategy can be devised based on established methods for constructing the benzoxepine core.[8] A common and effective approach involves an intramolecular cyclization reaction.
Conceptual Synthetic Pathway: A plausible route would involve the synthesis of a precursor containing a phenol and a tethered alkyl halide or tosylate. The key step would be an intramolecular Williamson ether synthesis to form the seven-membered oxepine ring.
Below is a diagram illustrating a generalized workflow for the synthesis and purification of a benzoxepine derivative like the target compound.
Caption: Generalized workflow for the synthesis and purification of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL.
Analytical Characterization Protocol
To ensure the identity, purity, and structural integrity of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL, a suite of analytical techniques must be employed.
High-Performance Liquid Chromatography (HPLC)
Purpose: To assess the purity of the final compound and any intermediates. Expert Insight: Reverse-phase HPLC is the method of choice for compounds of this polarity. The phenolic hydroxyl group provides a good chromophore for UV detection.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 280 nm.
-
Validation: A pure sample should yield a single major peak with >98% area under the curve.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the compound. Expert Insight: Electrospray ionization (ESI) is well-suited for this molecule. Expect to see the [M+H]⁺ ion in positive mode and the [M-H]⁻ ion in negative mode.
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Expected [M+H]⁺: m/z 165.0859
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Expected [M-H]⁻: m/z 163.0710
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide unequivocal structural confirmation by mapping the proton (¹H) and carbon (¹³C) environments.
-
¹H NMR (in CDCl₃, predicted):
-
Aromatic protons (3H): Signals expected in the range of δ 6.5-7.2 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublet, triplet).
-
Benzylic protons (-O-CH₂-Ar, 2H): A triplet around δ 4.2-4.5 ppm.
-
Aliphatic protons (-CH₂-CH₂-CH₂-): Multiple signals in the δ 1.8-2.5 ppm range.
-
Phenolic proton (-OH): A broad singlet, chemical shift is concentration-dependent.
-
-
¹³C NMR (in CDCl₃, predicted):
-
Aromatic carbons: 6 signals in the δ 110-160 ppm range.
-
Aliphatic carbons: 4 signals in the δ 20-70 ppm range.
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Potential Biological Activity and Applications
While specific biological data for 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is limited in publicly accessible literature, the broader family of benzoxepine and related benzazepine derivatives serves as a strong indicator of its potential research applications.
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Neuropharmacology: The tetrahydrobenzazepine scaffold, a close structural analog, has been extensively investigated for its interaction with central nervous system (CNS) receptors, such as the GluN2B subunit of the NMDA receptor.[9] This suggests that 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL could serve as a valuable scaffold or starting point for developing novel CNS-active agents.
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Anticonvulsant Activity: Related 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one derivatives have demonstrated significant anticonvulsant properties in preclinical models, indicating that the core tetrahydro-benzo-seven-membered ring system is a viable pharmacophore for antiepileptic drug discovery.[3]
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Oncology: Benzoxazepines, which share the oxepine ring, have been synthesized and evaluated for their antiproliferative activities against cancer cell lines like MCF-7.[4] The phenolic hydroxyl group on the target molecule provides a convenient point for derivatization to explore structure-activity relationships (SAR) in an oncology context.
Safety and Handling
As a research chemical with limited toxicological data, 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Prevent contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water.[5]
-
Eye Contact: Rinse with water for at least 15 minutes and seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
References
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ResearchGate. Synthesis, Anticonvulsant Evaluation of 2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones. Available at: [Link]
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ResearchGate. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Available at: [Link]
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PrepChem.com. Synthesis of 2,3,4,5-tetrahydro-1-benzoxepin. Available at: [Link]
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MDPI. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Available at: [Link]
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ResearchGate. Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives as Conformationally Restricted Analogues of Cyclamenaldehyde-Type Compounds and as Intermediates for Highly Odor-Active Homologues. Available at: [Link]
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PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. Available at: [Link]
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SciELO. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][10]imidazo[1,2-d][6][10]oxazepine and Benzo[f]benzo[1][10]oxazolo[3,2-d][6][10]oxazepine Derivatives. Available at: [Link]
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PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol. Available at: [Link]
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PubMed. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[11]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Available at: [Link]
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PubMed. Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. Available at: [Link]
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NIH National Center for Biotechnology Information. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Available at: [Link]
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